molecular formula C9H12ClN3 B11768480 3-Chloro-6-(piperidin-4-yl)pyridazine

3-Chloro-6-(piperidin-4-yl)pyridazine

Cat. No.: B11768480
M. Wt: 197.66 g/mol
InChI Key: OLERFBRHPXQUNB-UHFFFAOYSA-N
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Description

3-Chloro-6-(piperidin-4-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position and a piperidin-4-yl group at the 6-position. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(piperidin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds.

    Substitution with Piperidin-4-yl Group: The piperidin-4-yl group can be introduced through nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(piperidin-4-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperidine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as pyridazine N-oxides.

    Reduction: Formation of reduced derivatives such as dihydropyridazines.

    Substitution: Formation of substituted pyridazines with various functional groups.

Scientific Research Applications

3-Chloro-6-(piperidin-4-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals with potential activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.

    Industry: It is used in the synthesis of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(piperidin-4-yl)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of biological pathways. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
  • 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
  • 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Uniqueness

3-Chloro-6-(piperidin-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-yl group enhances its potential interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

3-chloro-6-piperidin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-2-1-8(12-13-9)7-3-5-11-6-4-7/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLERFBRHPXQUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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